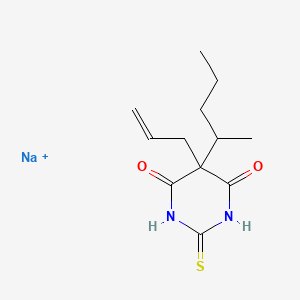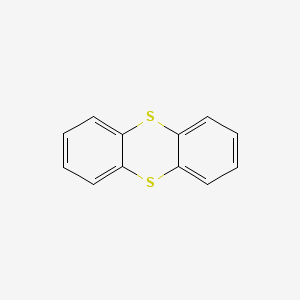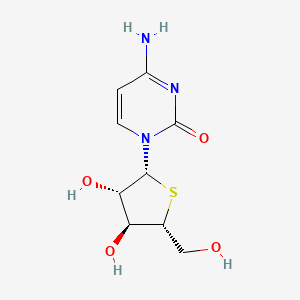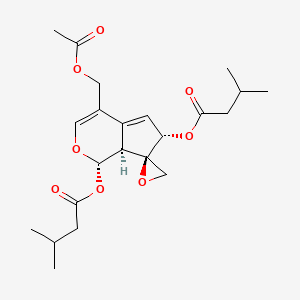
チオルーチン
概要
説明
Thiolutin is a sulfur-containing antibiotic known for its potent inhibitory effects on bacterial and yeast RNA polymerases . It belongs to the family of dithiolopyrrolone compounds, which are characterized by an intra-molecular and redox-sensitive disulfide bond . Thiolutin has been historically used as a transcription inhibitor and has shown complex effects in various biological systems .
科学的研究の応用
Thiolutin has a wide range of scientific research applications, including:
作用機序
Target of Action
Thiolutin is a potent inhibitor of bacterial and yeast RNA polymerases . It has been found to inhibit in vitro RNA synthesis directed by all three yeast RNA polymerases (I, II, and III) . The primary target of Thiolutin is RNA Polymerase II (Pol II) .
Mode of Action
Thiolutin interacts with its target, RNA Polymerase II, by directly inhibiting its function . This inhibition requires both the presence of Mn2+ and appropriate reduction of Thiolutin as excess DTT abrogates its effects . If inhibition is bypassed, pause prone, defective elongation can be observed in vitro .
Biochemical Pathways
Thiolutin appears to affect multiple cellular pathways, including glucose metabolism, Tor signaling, Hog/MAPK pathway signaling, P body formation, mRNA degradation, the oxidative stress response, and proteasome activity . It causes oxidation of thioredoxins in vivo and induces oxidative stress .
Pharmacokinetics
It is known that thiolutin is a sulfur-containing antibiotic , which suggests that it may have certain ADME properties common to other sulfur-containing compounds
Result of Action
The result of Thiolutin’s action is the inhibition of transcription, which is a critical process for the expression of genes . By inhibiting RNA Polymerase II, Thiolutin disrupts the synthesis of mRNA, which in turn affects protein synthesis .
Action Environment
Thiolutin’s action, efficacy, and stability can be influenced by environmental factors. Additionally, Thiolutin’s inhibitory activity requires both appropriate reduction of Thiolutin and the presence of Mn2+ . These interactions suggest that the presence and concentrations of these metals in the environment could influence the action of Thiolutin.
準備方法
Thiolutin is produced through submerged fermentation by several strains of Streptomycetes luteosporeus . The fermentation process involves cultivating the Streptomycetes in a nutrient-rich medium under controlled conditions to promote the production of thiolutin. The compound is then extracted and purified from the fermentation broth.
化学反応の分析
Thiolutin undergoes several types of chemical reactions, including:
Oxidation: Thiolutin can cause oxidation of thioredoxins in vivo, leading to oxidative stress.
Chelation: Thiolutin and related compounds like holomycin can chelate metals such as zinc, manganese, and copper.
Reduction: The antimicrobial action of thiolutin requires the reduction of its intramolecular disulfide bond.
Common reagents and conditions used in these reactions include reducing agents like dithiothreitol (DTT) and metal ions such as zinc, manganese, and copper . The major products formed from these reactions include oxidized thioredoxins and metal-thiolutin complexes .
類似化合物との比較
Thiolutin is similar to other dithiolopyrrolone compounds, such as holomycin . Both compounds feature an intra-molecular and redox-sensitive disulfide bond and exhibit metal chelation properties . thiolutin is unique in its ability to inhibit RNA polymerase II transcription initiation directly, whereas holomycin’s mode of action is primarily through metal chelation .
Similar Compounds
- Holomycin
- Aureothricin (a by-product during thiolutin fermentation)
Thiolutin’s unique combination of transcription inhibition and metal chelation properties makes it a valuable tool in scientific research and industrial applications.
特性
IUPAC Name |
N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-4(11)9-6-7-5(3-13-14-7)10(2)8(6)12/h3H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMRAFONCSQAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CSS2)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040624 | |
| Record name | Thiolutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
152.00 to 156.00 °C. @ 17.00 mm Hg | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.21 mg/mL | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-11-6 | |
| Record name | Thiolutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetopyrrothine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiolutin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiolutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,5-Dihydro-4-methyl-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOLUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C005Q20B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
273 - 276 °C | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of thiolutin?
A1: Thiolutin exerts its antibacterial activity by inhibiting RNA synthesis, primarily through direct interaction with RNA polymerase II (Pol II) [, , , , , , ].
Q2: How does thiolutin interact with RNA polymerase II?
A2: Thiolutin requires both manganese ions (Mn2+) and an appropriately reduced form for optimal inhibition of Pol II. It appears to interfere with transcription initiation, and when bypassing initiation, leads to defective elongation with increased pausing [, , ]. This inhibition can be reversed by the presence of excess dithiothreitol (DTT) [, ].
Q3: Are there other cellular targets of thiolutin?
A3: Beyond its direct effect on Pol II, thiolutin has been shown to:
- Chelate zinc ions (Zn2+) [, , ].
- Interact with other metals, including copper (Cu2+) and manganese (Mn2+) [, ].
- Cause oxidation of thioredoxins, suggesting a role in inducing oxidative stress [, , ].
- Impact metal homeostasis in vivo, particularly for Zn2+, Cu2+, and Mn2+ [, ].
- Reduce paxillin levels in human umbilical vein endothelial cells (HUVECs), contributing to its anti-angiogenic effects [].
- Interact with the BRISC deubiquitinating enzyme complex, specifically inhibiting the NLRP3 inflammasome [].
- Inhibit the deubiquitinase PSMD14, facilitating SNAIL degradation and exhibiting antitumor activity in esophageal squamous cell carcinoma [].
Q4: How does thiolutin impact the heat shock response in yeast?
A4: Thiolutin, along with other common yeast research procedures like spheroplasting and the use of 1,10-phenanthroline, can induce the heat shock response in Saccharomyces cerevisiae []. Thiolutin, specifically, significantly increases the RNA levels of heat shock genes such as HSP82, SSA4, and HSP26. This induction appears to occur at the transcriptional level [].
Q5: What is the molecular formula and weight of thiolutin?
A5: Thiolutin has a molecular formula of C8H8N2O2S2 and a molecular weight of 232.3 g/mol.
Q6: What are the key structural features of thiolutin?
A6: Thiolutin belongs to the dithiolopyrrolone class of natural products, characterized by the pyrrolinonodithiole core structure (4H-[1,2]dithiolo[4,3-b]pyrrol-5-one). Key structural features include a disulfide bond within a five-membered ring, an endocyclic amide, and an N-acetyl group [, ].
Q7: How does the structure of thiolutin differ from holomycin?
A7: Thiolutin and holomycin share the same core dithiolopyrrolone structure. The key difference lies in an N-methyl group present at the endocyclic amide of thiolutin, which is absent in holomycin [, ].
Q8: How does the N-methylation of holomycin to thiolutin affect its activity?
A8: The addition of the N-methyl group to holomycin, yielding thiolutin, significantly impacts its antifungal activity. Thiolutin exhibits antifungal properties, while holomycin does not [].
Q9: What is the significance of the N-acyl group in thiolutin and its analogs?
A9: The N-acyl group in thiolutin and its analogs plays a crucial role in their biological activity. Variations in this acyl group contribute to the diversity of dithiolopyrrolone derivatives and their spectrum of activity [].
Q10: Can the dithiolopyrrolone structure be modified to create new analogs?
A10: Yes, research has focused on biosynthetic engineering and chemical modification of the dithiolopyrrolone core to generate novel analogs with improved bioactivity and reduced toxicity [, , ].
Q11: What is known about the stability of thiolutin?
A11: Thiolutin's activity is dependent on its redox state; an appropriately reduced form is required for optimal inhibition of Pol II [, ]. Excess DTT can abrogate its inhibitory effects, suggesting sensitivity to reducing conditions [, ].
Q12: Are there formulation strategies to improve thiolutin's stability or bioavailability?
A12: While specific formulation strategies for thiolutin are not extensively discussed in the provided research, the development of thiolutin derivatives, like holomycin, with potentially reduced toxicity suggests ongoing efforts to optimize its therapeutic properties []. Further research in this area is crucial for its clinical translation.
Q13: What cell-based assays have been used to study thiolutin's activity?
A13: Thiolutin's activity has been investigated in various cell-based assays, including:
- Assessment of its impact on human umbilical vein endothelial cell (HUVEC) adhesion to vitronectin, revealing its anti-angiogenic properties [].
- Examination of its effects on Saccharomyces cerevisiae, demonstrating inhibition of RNA and protein synthesis [, ].
- Evaluation of its activity against a panel of bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus Calmette–Guérin (BCG), and Mycobacterium tuberculosis, showing potent antibacterial effects [].
- Testing against Candida albicans, indicating antifungal activity [, ].
Q14: What animal models have been used to study thiolutin?
A14: Thiolutin's efficacy has been evaluated in several animal models, including:
- Mouse dorsal air sac assay, demonstrating suppression of tumor cell-induced angiogenesis [].
- Mouse models of inflammatory diseases, such as lipopolysaccharide-induced sepsis, monosodium urate–induced peritonitis, experimental autoimmune encephalomyelitis, cryopyrin-associated periodic syndromes (CAPS), and methionine-choline–deficient diet-induced nonalcoholic fatty liver disease, showing therapeutic potential by inhibiting NLRP3 inflammasome activation [].
Q15: Are there known mechanisms of resistance to thiolutin?
A15: Research suggests that thiolutin resistance might be linked to mutations in:
Q16: What is known about the toxicity profile of thiolutin?
A16: While thiolutin exhibits potent biological activity, its toxicity profile remains an area of investigation. Research suggests that holomycin, a thiolutin derivative, might possess reduced toxicity compared to thiolutin, highlighting the potential for developing safer analogs [].
Q17: Are there any known long-term effects of thiolutin exposure?
A17: The provided research does not offer detailed information about the long-term effects of thiolutin exposure. Further investigations are necessary to fully characterize its safety profile for potential therapeutic applications.
Q18: What analytical techniques have been used to study thiolutin?
A18: A variety of analytical techniques have been employed in thiolutin research, including:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been instrumental in elucidating the structure of thiolutin and its derivatives [, , ].
- Chromatography: Paper chromatography and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) have been utilized to isolate, identify, and characterize thiolutin from microbial sources [, ].
- Molecular Biology Techniques: Northern blotting has been extensively used to study the effect of thiolutin on mRNA levels and decay rates [, , , , , , ].
- Biochemical Assays: Ubiquitin-AMC assays have been employed to evaluate the inhibitory effect of thiolutin on deubiquitinating enzymes like PSMD14 [].
Q19: Have computational methods been used to study thiolutin?
A19: Yes, computational studies, particularly docking simulations using AutoDock Vina, have been performed on thiolutin derivatives to investigate their interactions with the Hepatitis C Virus RNA Dependent RNA Polymerase (RdRP) [].
Q20: When was thiolutin first discovered, and what are the key milestones in its research?
A20: Thiolutin, originally named aureothricin, was first isolated from Streptomyces thioluteus in the 1940s []. Key milestones in thiolutin research include:
- Early Studies (1940s-1970s): Initial research focused on its isolation, identification, and broad-spectrum antimicrobial activity [, ].
- Mechanism of Action (1970s-1990s): Studies identified RNA polymerase as a primary target, with particular emphasis on its inhibition of RNA synthesis in bacteria and yeast [, , , ].
- Structure-Activity Relationships (1990s-2000s): Research explored the structure-activity relationships of thiolutin and its analogs, highlighting the importance of the N-acyl group and other structural modifications for its biological activity [, ].
- New Targets and Applications (2010s-Present): Recent studies have unveiled novel targets of thiolutin, including deubiquitinating enzymes involved in cancer and inflammatory diseases, opening new avenues for its therapeutic application [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)






